Ethyl 2-propylpent-4-enoate
Overview
Description
Ethyl 2-propylpent-4-enoate is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol1. It is primarily used for research purposes1.
Synthesis Analysis
The synthesis of Ethyl 2-propylpent-4-enoate is not explicitly mentioned in the available resources. However, a related compound, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was synthesized by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride2.Molecular Structure Analysis
The molecular structure of Ethyl 2-propylpent-4-enoate is not explicitly detailed in the available resources. However, the molecular formula is C10H18O21.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 2-propylpent-4-enoate are not detailed in the available resources. However, a study characterizes the metabolites of 2-Propylpent-4-enoic Acid (4-eneVPA), a toxic metabolite of Valproic Acid, by Electrospray Tandem Mass Spectrometry3.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-propylpent-4-enoate are not explicitly detailed in the available resources. However, the molecular formula is C10H18O2 and the molecular weight is 170.25 g/mol1.Scientific Research Applications
Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has shown potential as a cancer treatment inhibitor due to its binding energy and ability to adhere to active sites of cancer cells. This compound has been studied for its spectral, DFT/B3LYP, and molecular docking analyses (Sert et al., 2020).
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is a novel compound with applications in organic synthesis and catalysis (Johnson et al., 2006).
(Z)-Ethyl 2,3-dibromopropenoate serves as a versatile precursor for the synthesis of functionalized enynes and (Z)-enediynes, which have potential applications in various functionalized enynes and enediynes (Myers et al., 1989).
A scalable one-pot process efficiently synthesizes chiral γ-butyrolactones from ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate with high yield and perfect enantioselectivity. This offers insights into the mechanism of enoate reductase (Classen et al., 2014).
Ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates synthesized from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate present a stereoselective or exclusive approach for synthesis (Zhai et al., 2013).
Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates' crystal packing reveals rare nonhydrogen bonding interactions and a C-HN hydrogen bond, emphasizing the importance of rare interactions in crystal packing (Zhang et al., 2011).
The carbonylation of allylic halides and prop-2-en-1-ol catalyzed by triethylphosphine complexes of rhodium produces ethyl but-3-enoate, indicating potential catalytic applications (Payne & Cole-Hamilton, 1997).
Safety And Hazards
Specific safety and hazard information for Ethyl 2-propylpent-4-enoate is not available in the resources. However, general safety measures for handling chemicals include ensuring adequate ventilation, using personal protective equipment as required, removing all sources of ignition, taking precautionary measures against static discharges, and ensuring that the chemical should not be released into the environment4.
Future Directions
The future directions of Ethyl 2-propylpent-4-enoate are not explicitly mentioned in the available resources. However, the compound can be purchased for research purposes1, indicating potential for further study and application.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
ethyl 2-propylpent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,9H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTMFTZXTGVJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544861 | |
Record name | Ethyl 2-propylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-propylpent-4-enoate | |
CAS RN |
96107-26-5 | |
Record name | Ethyl 2-propylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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